N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2-chlorobenzyl group and a nitrobenzenesulfonamide moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the 2-chlorobenzyl group through nucleophilic substitution. The final step involves the sulfonation of the nitrobenzene ring to form the sulfonamide group. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chlorobenzyl chloride
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Uniqueness
N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and a nitrobenzenesulfonamide moiety. This structure imparts specific chemical properties that are not found in simpler benzyl chlorides or quinazolinone derivatives .
Properties
Molecular Formula |
C16H13ClN4O4S |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN4O4S/c17-16-4-2-1-3-12(16)10-20-11-13(9-18-20)19-26(24,25)15-7-5-14(6-8-15)21(22)23/h1-9,11,19H,10H2 |
InChI Key |
WNHJBLWSZSGQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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